molecular formula C7H5N3O3 B428648 5-{5-nitro-2-furyl}-1H-pyrazole

5-{5-nitro-2-furyl}-1H-pyrazole

Cat. No.: B428648
M. Wt: 179.13g/mol
InChI Key: DICJXPWWJZEDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{5-nitro-2-furyl}-1H-pyrazole is a heterocyclic compound with the molecular formula C₇H₅N₃O₃ and a molecular weight of 179.1329 g/mol . Its structure consists of a pyrazole ring substituted at the 5-position with a 5-nitro-2-furyl group. The compound has a CAS registry number of 19933-31-4 and is primarily referenced in chemical databases for its structural and synthetic relevance .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1H-pyrazole

InChI

InChI=1S/C7H5N3O3/c11-10(12)7-2-1-6(13-7)5-3-4-8-9-5/h1-4H,(H,8,9)

InChI Key

DICJXPWWJZEDCX-UHFFFAOYSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CC=NN2

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CC=NN2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Functional Group Influence: The presence of additional functional groups (e.g., thiazole, hydrazide, or cyano groups) significantly alters molecular weight and biological activity.
  • Thermal Stability: The acetamido-cyano derivative (Example 6 in ) has a high melting point (215°C), suggesting enhanced stability compared to simpler pyrazole derivatives .

Carcinogenicity

  • FANFT: Induces bladder carcinomas in rats at 0.2% dietary concentration, with irreversible lesions observed after 8 weeks of exposure .
  • Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide : Causes mammary, kidney, and intestinal tumors in rats .
  • 5-{5-nitro-2-furyl}-1H-pyrazole: No direct carcinogenicity data are available.

Antimicrobial Activity

  • 3-(5-nitro-2-furyl)-1H-pyrazol-5-amine : The amine substituent may enhance interactions with microbial targets, but efficacy remains uncharacterized .

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